molecular formula C13H24N2O2 B6603157 tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2168112-88-5

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B6603157
CAS No.: 2168112-88-5
M. Wt: 240.34 g/mol
InChI Key: PEUIDSMCYDTHOH-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate: is an organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system. This compound is often used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological activity, including enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for its unique spirocyclic structure which can impart desirable pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

  • tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Comparison: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific amino substitution at the 7-position, which can impart different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUIDSMCYDTHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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